molecular formula C20H18FN3O3S B4460899 4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-N-(PYRIDIN-3-YL)BENZAMIDE

4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-N-(PYRIDIN-3-YL)BENZAMIDE

Cat. No.: B4460899
M. Wt: 399.4 g/mol
InChI Key: CLPHQLRNCNGZEB-UHFFFAOYSA-N
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Description

4-{[N-(2-Fluorophenyl)methanesulfonamido]methyl}-N-(pyridin-3-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methanesulfonamido group, and a pyridinyl group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications in chemistry, biology, and medicine.

Properties

IUPAC Name

4-[(2-fluoro-N-methylsulfonylanilino)methyl]-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-28(26,27)24(19-7-3-2-6-18(19)21)14-15-8-10-16(11-9-15)20(25)23-17-5-4-12-22-13-17/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPHQLRNCNGZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[N-(2-Fluorophenyl)methanesulfonamido]methyl}-N-(pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of N-(2-Fluorophenyl)methanesulfonamide: This intermediate is synthesized by reacting 2-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzaldehyde Derivative: The N-(2-fluorophenyl)methanesulfonamide is then coupled with a benzaldehyde derivative under reductive amination conditions to form the desired benzamide structure.

    Introduction of Pyridinyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[N-(2-Fluorophenyl)methanesulfonamido]methyl}-N-(pyridin-3-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Amines: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

4-{[N-(2-Fluorophenyl)methanesulfonamido]methyl}-N-(pyridin-3-yl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 4-{[N-(2-Fluorophenyl)methanesulfonamido]methyl}-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Fluorophenyl)methanesulfonamide: Shares the fluorophenyl and methanesulfonamido groups but lacks the benzamide and pyridinyl groups.

    4-Methyl-N-pyridin-3-yl-benzenesulfonamide: Contains a similar sulfonamide group but differs in the substitution pattern and the presence of a methyl group.

Uniqueness

4-{[N-(2-Fluorophenyl)methanesulfonamido]methyl}-N-(pyridin-3-yl)benzamide is unique due to its combination of functional groups, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for applications that require precise molecular interactions and specific reactivity patterns.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-N-(PYRIDIN-3-YL)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-{[N-(2-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-N-(PYRIDIN-3-YL)BENZAMIDE

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